

Physical and chemical properties of 2-Quinoxalinecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Quinoxalinecarboxylic acid

Cat. No.: B048679

[Get Quote](#)

An In-depth Technical Guide to **2-Quinoxalinecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Quinoxalinecarboxylic acid** (QCA), a key heterocyclic compound. Valued as a versatile building block in medicinal chemistry and materials science, QCA serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including those with antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2][3][4]} This document consolidates essential data, experimental protocols, and conceptual diagrams to support ongoing research and development efforts.

Physicochemical Properties

2-Quinoxalinecarboxylic acid presents as a yellowish-green crystalline powder.^{[1][5]} A summary of its key physical and chemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[5][6]
Molecular Weight	174.16 g/mol	[5][7]
Melting Point	208 °C (decomposes)	[1][5][6]
Boiling Point	355.1 ± 27.0 °C (Predicted)	[6]
Density	1.421 ± 0.06 g/cm ³ (Predicted)	[5][6]
Appearance	Beige to yellow-green crystalline powder	[1][5][6]
Solubility	Slightly soluble in DMSO and Methanol (sonication may be required)	[6]
pKa	2.91 ± 0.30 (Predicted)	[6]
Flash Point	168.6 °C	[5][6]
Vapor Pressure	1.17E-05 mmHg at 25°C	[6]

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of **2-Quinoxalinecarboxylic acid**.

Technique	Description	Source(s)
¹ H NMR	Spectra available for the deuterated form (quinoxaline-[5,6,7,8-d4]-2-carboxylic acid) in acetone-d6 + CD3OD shows a characteristic aromatic proton signal at δ 9.51 ppm.	[8]
¹³ C NMR	Spectral data is available and has been used for the characterization of derivatives, showing distinct shifts for the carbon atoms in the quinoxaline ring system.	[9][10]
IR Spectroscopy	FTIR spectra, often recorded using techniques like Mull or ATR, are available. A key feature in the IR spectrum of the deuterated analog is a prominent O-H stretch at 3369 cm^{-1} .	[8][9][11]
UV-Vis Spectroscopy	In an ethanol solution, the UV spectrum of the deuterated analog shows absorption peaks at 352.0 nm, 323.0 nm, and 240.5 nm.	[8]
Mass Spectrometry	Electron ionization mass spectra are available for characterization.	[12]

Experimental Protocols

Synthesis of 2-Quinoxalinecarboxylic Acid

A common and classical method for synthesizing the quinoxaline scaffold is the Hinsberg cyclization, which involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][13][14]

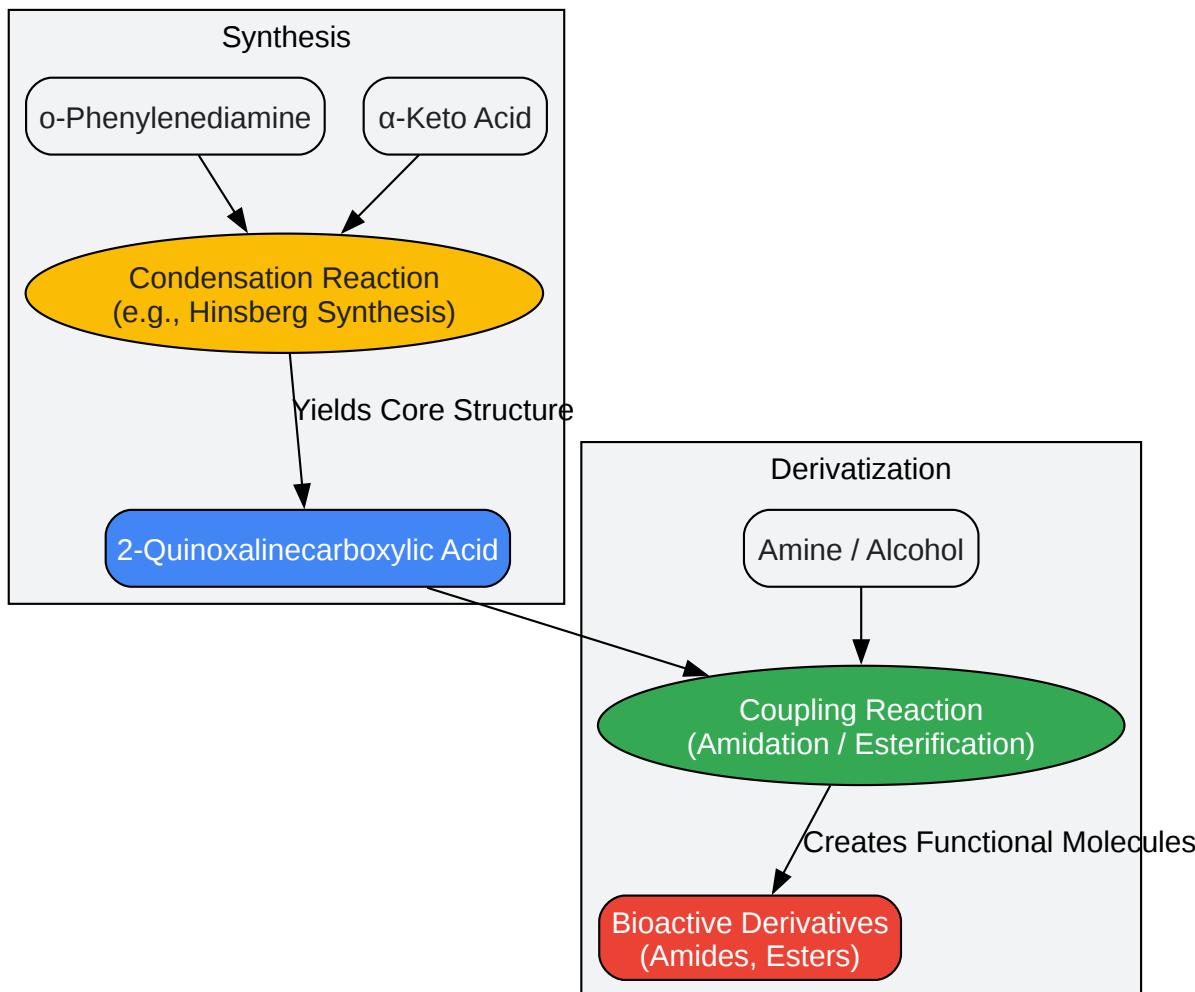
Methodology: Condensation Reaction

- Reactants: o-Phenylenediamine and an appropriate α -keto acid (e.g., pyruvic acid).
- Solvent: The reaction is typically carried out in an alcohol, such as ethanol or methanol.[3]
- Procedure:
 - Dissolve o-phenylenediamine in the chosen solvent.
 - Add the α -keto acid to the solution.
 - The mixture is then typically heated under reflux for several hours.
 - The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the crude product often precipitates.
- Work-up and Purification: The precipitated solid is collected by filtration, washed with a cold solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of 2-Quinoxalinecarboxamides (Derivative Synthesis)

2-Quinoxalinecarboxylic acid is a key intermediate for creating amide derivatives, which often possess significant biological activity.[15]

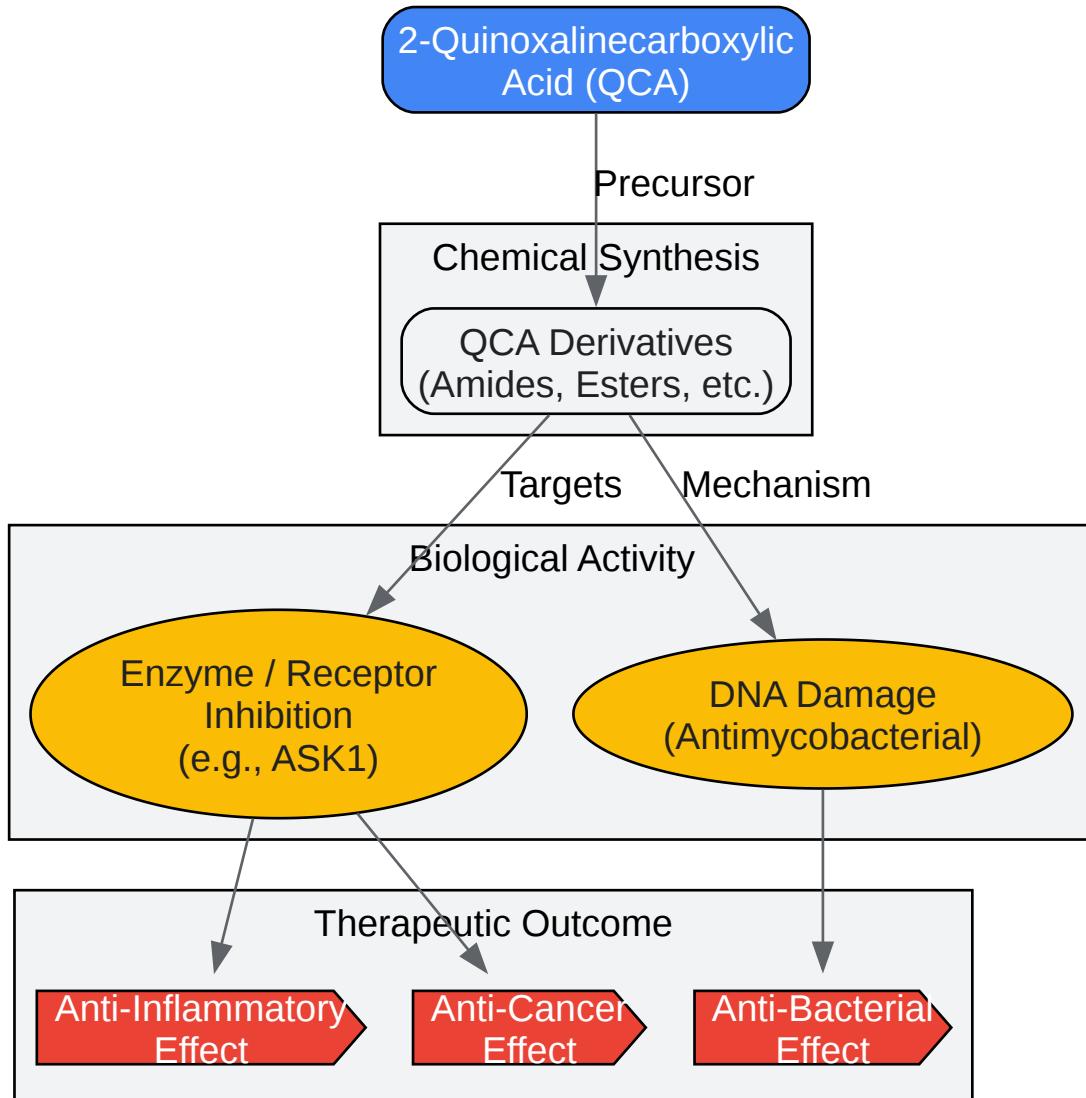
Methodology: Amide Coupling Reaction


- Reactants: **2-Quinoxalinecarboxylic acid** (1.0 equiv.), a desired amine (1.0 equiv.), a coupling agent such as T3P (Propanephosphonic acid anhydride, 50% solution in ethyl acetate, 4.0 equiv.), and a base like triethylamine (Et_3N , 7.0 equiv.).[16]

- Solvent: A dry, aprotic solvent such as Dichloromethane (DCM) is used.[16]
- Procedure:
 - A solution of **2-Quinoxalinecarboxylic acid** and the amine in DCM is stirred at 0 °C under a dry argon atmosphere.[16]
 - Triethylamine and T3P are added to the solution.[16]
 - The reaction is stirred at room temperature for 6–12 hours, with progress monitored by TLC.[16]
- Work-up and Purification:
 - After the reaction is complete, the solution is diluted with DCM.[16]
 - The mixture is extracted with water and a sodium bicarbonate (NaHCO₃) solution.[16]
 - The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final amide product.[16]

Visualizations

Synthesis and Derivatization Workflow


General Synthesis and Derivatization of 2-Quinoxalinecarboxylic Acid

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the synthesis of the core **2-Quinoxalinecarboxylic acid** structure and its subsequent conversion into functional derivatives.

Role in Drug Development

Conceptual Role of QCA Derivatives in Drug Development

[Click to download full resolution via product page](#)

Caption: Logical diagram showing **2-Quinoxalinecarboxylic acid** as a precursor to derivatives with various biological activities and therapeutic potentials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Quinoxalinecarboxylic acid | 879-65-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. chemimpex.com [chemimpex.com]
- 5. quinoxaline-2-carboxylic acid | CAS 879-65-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chembk.com [chembk.com]
- 7. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rivm.nl [rivm.nl]
- 9. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-Quinoxalinecarboxylic acid(879-65-2) IR2 [m.chemicalbook.com]
- 12. 2-Quinolinecarboxylic acid [webbook.nist.gov]
- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 14. mtieat.org [mtieat.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Quinoxalinecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048679#physical-and-chemical-properties-of-2-quinoxalinecarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com